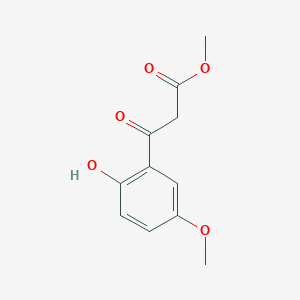

Methyl 3-(2-hydroxy-5-methoxyphenyl)-3-oxopropanoate

概要

説明

Synthesis Analysis

The synthesis of similar compounds often involves complex reactions tailored to introduce specific functional groups and achieve desired molecular configurations. For example, the synthesis of methyl 2-hydroxy-4-(5-methoxythiophen-2-yl)benzoate, a compound with a methoxy group and a thiophenyl moiety, demonstrated the introduction of unique luminescence properties through the incorporation of specific substituents (Kim et al., 2021). Another relevant synthesis involves the Wolff rearrangement of methyl 2-diazo-3-(4-methoxyphenyl)-3-oxopropanoate catalyzed by Rh2(OAc)4, leading to the formation of 3,4-dihydro-2Н-pyrrol-2-one derivatives (Rostovskii et al., 2017).

Molecular Structure Analysis

The molecular structure of compounds similar to Methyl 3-(2-hydroxy-5-methoxyphenyl)-3-oxopropanoate is crucial for understanding their chemical behavior. For instance, the study of methoxy substituted 5-phenylazo-3-cyano-1-ethyl-6-hydroxy-4-methyl-2-pyridones revealed significant insights into the tautomeric forms and their stabilization through X-ray single-crystal analysis (Mirković et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving methyl esters and their derivatives can lead to various products depending on the reactants and conditions. For example, the carbonylation of alkynyl oxiranes catalyzed by Pd complexes in the presence of carbon monoxide yields methyl 5-hydroxy-2,3-pentadienoates, demonstrating the versatility of these reactions in synthesizing complex structures (Piotti & Alper, 1997).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and boiling point, are influenced by the molecular structure and functional groups present in the compound. Although specific data for Methyl 3-(2-hydroxy-5-methoxyphenyl)-3-oxopropanoate is not available, similar compounds exhibit unique physical properties due to their molecular configuration and intermolecular interactions.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and susceptibility to various chemical reactions, are determined by the molecular structure and the electronic distribution within the molecule. Studies on related compounds, such as the one-electron oxidation of methyl esters with methoxyphenyl groups, provide insights into the reactivity patterns and potential reaction pathways (Bietti & Capone, 2008).

科学的研究の応用

Synthesis of Heterocycles

It is used in synthesizing various heterocycles with a cyclopropyl substituent. For example, Methyl 3-cyclopropyl-3-oxopropanoate aids in the formation of compounds like methyl 2-cyclopropyl-5-methyl-1H-pyrrole-3-carboxylate (Pokhodylo, Matiichuk, & Obushak, 2010).

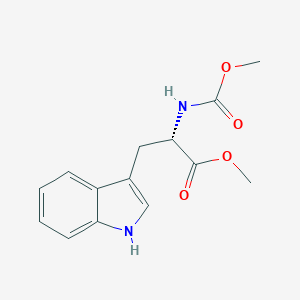

Microbial Asymmetric Reduction

Mucor ambiguus IFO 6742 can reduce methyl 2-chloro-3-(4-methoxyphenyl)-3-oxopropionate to produce optically active methyl trans-3-(4-methoxyphenyl)glycidates, useful in preparing certain compounds (Nishida, Matsumae, Machida, & Shibatani, 1995).

Fungicidal Activity

Novel (E)-methyl 2-2-[(coumarin-7-yloxy)methyl]phenyl-3-methoxyacrylates, which can be derived from this compound, exhibit significant fungicidal activity against cucumber downy mildew (Liu, Li, Guan, Zhang, & Li, 2007).

Carbonylation of Alkynyl Epoxides

The carbonylation of alkynyl oxiranes using this compound can lead to the production of methyl 5-hydroxy-2,3-pentadienoates and 2,3-dihydrofuran-3-ol derivatives (Piotti & Alper, 1997).

Ring Expansion Reaction

A two-atom azirine ring expansion reaction using this compound can form 3,4-dihydro-2-pyrrol-2-one derivatives with various structures (Rostovskii, Novikov, Khlebnikov, & Yufit, 2017).

Synthesis of Phenylmercury(II) Complexes

Phenylmercury(II) complexes derived from this compound show metal perturbed ligand-centred luminescence and semiconducting properties (Rajput, Yadav, Drew, & Singh, 2015).

Pharmacological Applications

N-methyl m-hydroxy derivative 11m, a related compound, is a potent narcotic antagonist with no significant morphine-like analgesic activity in mice (Jacoby, Boon, Darling, & Willette, 1981).

Organic Synthesis

2-Hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester, a related compound, was synthesized and studied for its potential applications in organic synthesis (Pimenova, Krasnych, Goun, & Miles, 2003).

Safety And Hazards

Specific safety and hazard information for “Methyl 3-(2-hydroxy-5-methoxyphenyl)-3-oxopropanoate” is not available in the sources I found. However, it’s always important to handle chemical compounds with care, using appropriate personal protective equipment and following safety protocols.

将来の方向性

The future directions of research involving “Methyl 3-(2-hydroxy-5-methoxyphenyl)-3-oxopropanoate” are not specified in the sources I found. However, given the interest in chemical compounds with similar structures, it’s likely that further research will continue to explore their properties and potential applications.

Please note that this information is based on the sources available to me and may not be exhaustive. For more detailed or specific information, further research in scientific literature may be necessary.

特性

IUPAC Name |

methyl 3-(2-hydroxy-5-methoxyphenyl)-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O5/c1-15-7-3-4-9(12)8(5-7)10(13)6-11(14)16-2/h3-5,12H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCCBPXZEMNEBHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)O)C(=O)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20395006 | |

| Record name | methyl 3-(2-hydroxy-5-methoxyphenyl)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(2-hydroxy-5-methoxyphenyl)-3-oxopropanoate | |

CAS RN |

132017-99-3 | |

| Record name | methyl 3-(2-hydroxy-5-methoxyphenyl)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

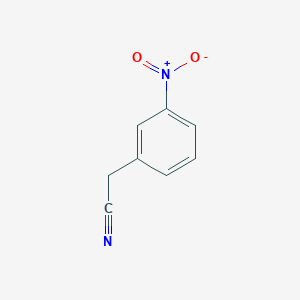

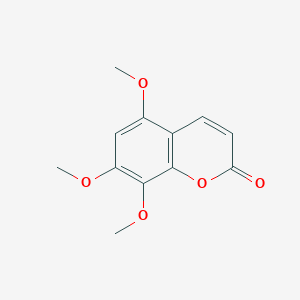

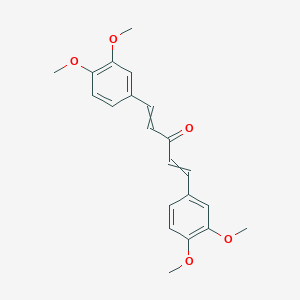

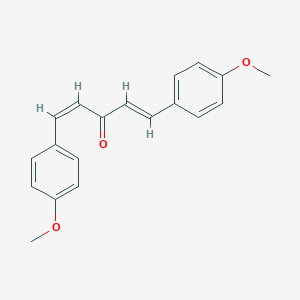

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![S-[2-(4-Azidosalicylamido)ethylthio]-2-thiopyridine](/img/structure/B14283.png)

![(3aR,3bS,6S,6aR,7aR)-6-Hydroxy-2,2-dimethyltetrahydrofuro[2',3':4,5]furo[2,3-d][1,3]dioxol-5(3aH)-one](/img/structure/B14291.png)

![5-Isoquinolinesulfonamide, N-[2-[(3-phenyl-2-propenyl)amino]ethyl]-](/img/structure/B14293.png)